2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Description
The compound of interest, 2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile, is a derivative of the chromene family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer valuable insights into the chemical characteristics and potential synthetic pathways that could be applicable to the compound .
Synthesis Analysis
The synthesis of related 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives has been achieved through an electrocatalytic multicomponent chain transformation involving aryl aldehydes, 4-hydroxycoumarin, and malononitrile . This method provides excellent yields under neutral and mild conditions, suggesting a potential pathway for synthesizing the compound of interest by substituting the appropriate aryl aldehyde with a 4-(trifluoromethoxy)phenyl variant.
Molecular Structure Analysis
The crystal structure of a similar compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has been determined, revealing a monoclinic space group with specific cell dimensions and angles . The structure is stabilized by various hydrogen bonds and π interactions. These findings provide a foundation for predicting the molecular structure of the compound of interest, which may also exhibit similar stabilizing interactions due to the presence of amino and nitrile groups.
Chemical Reactions Analysis
The related compounds synthesized in the studies undergo a range of chemical reactions, including Michael addition and cyclization . These reactions are crucial for the formation of the chromene core and could be relevant to the synthesis of the target compound. Additionally, the reactivity of the nitrile group in such compounds can lead to further derivatization, as seen in the synthesis of oxopyrazolinylpyridines and related structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of hydrogen bond donors and acceptors in the molecule suggests a propensity for forming solid-state structures with specific hydrogen bonding patterns . The trifluoromethoxy group may also influence the compound's lipophilicity and electronic properties, affecting its potential biological activity.
Scientific Research Applications
X-ray Crystallography Studies
Studies involving similar carbonitrile compounds have been conducted to understand their crystal structures using X-ray diffraction techniques. These studies reveal the molecular geometry, conformation, and interactions within the crystal lattice, contributing to our understanding of their physical and chemical properties. For instance, Sharma et al. (2015) investigated the crystal structures of two carbonitrile compounds, revealing their triclinic crystals and boat conformation of the pyran ring (Sharma et al., 2015).
Antimicrobial Activity
Another area of research is the evaluation of antimicrobial properties. For example, Nagamani et al. (2019) synthesized a series of carbonitrile derivatives and assessed their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Nagamani et al., 2019).
Synthesis and Structural Analysis
Research also focuses on the synthesis of various derivatives of carbonitrile compounds and their structural analysis. Studies like those by Bremner et al. (1988) and Gholap et al. (2007) provide insights into novel synthetic methods and the relationships between functional group variations and biological activities (Bremner et al., 1988), (Gholap et al., 2007).
Molecular Docking Studies
The affinity of carbonitrile derivatives with specific proteins can be predicted using molecular docking studies. This is crucial in drug discovery and design, as shown by Holam et al. (2022), who investigated the interaction of carbonitrile derivatives with the CDK4 protein (Holam et al., 2022).
Novel Synthetic Pathways
Researchers are also exploring novel synthetic pathways for creating carbonitrile derivatives with potential pharmaceutical applications. This includes the development of new heterocyclic systems and understanding their chemical behaviors, as highlighted in the works of Ahmed et al. (2002) and Chang et al. (2003) (Ahmed et al., 2002), (Chang et al., 2003).
Electrocatalytic Multicomponent Assembly
The electrocatalytic multicomponent assembly of carbonitrile derivatives is another area of research, providing efficient synthetic routes for these compounds. Vafajoo et al. (2014) demonstrated a method for obtaining carbonitrile derivatives under mild conditions, which could be significant for industrial applications (Vafajoo et al., 2014).
properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-9-6-13(24)16-14(7-9)25-17(23)12(8-22)15(16)10-2-4-11(5-3-10)26-18(19,20)21/h2-5,9,15H,6-7,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJHPNILZRCIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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